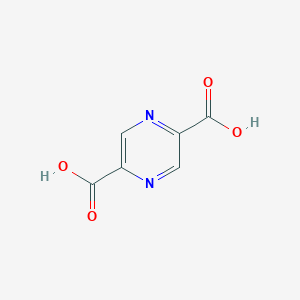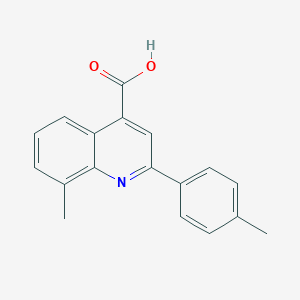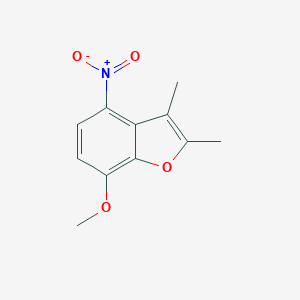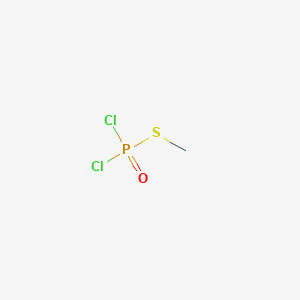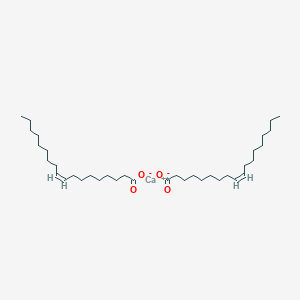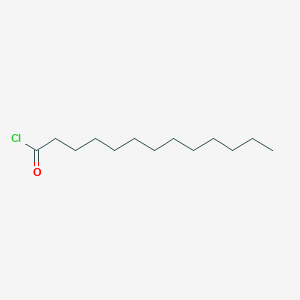
Tridecanoyl chloride
Descripción general
Descripción
Tridecanoyl chloride is a fatty acid used in detergent compositions. It has been shown to be an effective fabricating agent and is able to dissolve aliphatic hydrocarbons . It can be used as an amide or organic solution . It is also an intermediate used in the synthesis of 5α-Dihydrotestosterone Tridecanoate-d3, a derivative of Androstanolone, an anabolic steroid .
Synthesis Analysis
Tridecanoyl chloride can be synthesized from various methods. For instance, it can be obtained by treatment of its methyl ether with aluminium chloride in benzene by heating on a water bath . Another method involves the reaction of tridecanoyl chloride with anisole in the presence of graphite in refluxing 1,2-dichloroethane .Molecular Structure Analysis
The molecular formula of Tridecanoyl chloride is C13H25ClO . Its molecular weight is 232.79 g/mol .Chemical Reactions Analysis
Tridecanoyl chloride can participate in various chemical reactions. For instance, it can react with 2-chloroethoxybenzene in the presence of aluminium chloride in carbon disulfide . It can also react with phenol .Physical And Chemical Properties Analysis
Tridecanoyl chloride has a molecular weight of 232.79 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Hydroxyketones
Tridecanoyl chloride is used in the synthesis of hydroxyketones . It’s involved in the production of 1-(3-Hydroxyphenyl)-1-tridecanone and 1-(4-Hydroxyphenyl)-1-tridecanone . These compounds are obtained by treatment of its methyl ether with aluminium chloride in benzene .
Production of Methyl Ethers
Tridecanoyl chloride is used in the production of methyl ethers . For instance, it’s used in the synthesis of 1-(4-Hydroxyphenyl)-1-tridecanone’s methyl ether . This compound is obtained by the reaction of tridecanoyl chloride with anisole in the presence of graphite in refluxing 1,2-dichloroethane .
Synthesis of 2-Chloroethyl Ether
Tridecanoyl chloride is used in the synthesis of 2-chloroethyl ether . This compound is obtained by the reaction of tridecanoyl chloride with 2-chloroethoxybenzene in the presence of aluminium chloride in carbon disulfide .
Production of N-Dimethylaminoethyl Ether
Tridecanoyl chloride is used in the production of N-dimethylaminoethyl ether . This compound is obtained by the reaction of 4-(2-chloroethoxy)tridecanophenone with dimethylamine .
Synthesis of 1-(2,3-Dihydroxyphenyl)-1-tridecanone
Tridecanoyl chloride is used in the synthesis of 1-(2,3-Dihydroxyphenyl)-1-tridecanone . This compound is obtained by deprotection of its dimethyl ether with boron tribromide in methylene chloride .
Safety And Hazards
While specific safety and hazards data for Tridecanoyl chloride was not found, it’s important to note that chemicals of similar class can be hazardous. For instance, Decanoyl chloride, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
tridecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPWCNFWGBGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066259 | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecanoyl chloride | |
CAS RN |
17746-06-4 | |
| Record name | Tridecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

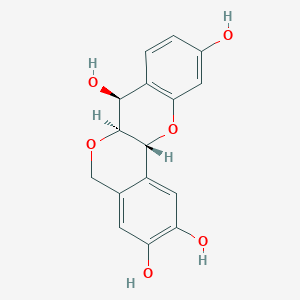
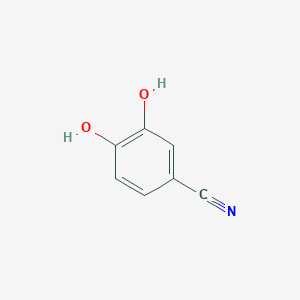
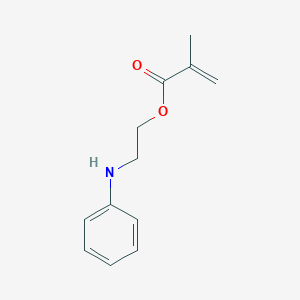
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


